1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17504291
InChI: InChI=1S/C8H9N3S/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10)
SMILES:
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17504291

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name 1-(thiophen-2-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H9N3S/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10)
Standard InChI Key IFWPAFVSRCYYCZ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CN2C=CC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a thiophen-2-ylmethyl group at the 1-position and an amine group at the 3-position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₉N₃S
Molecular Weight179.24 g/mol
IUPAC Name1-(thiophen-2-ylmethyl)pyrazol-3-amine
Canonical SMILESC1=CSC(=C1)CN2C=CC(=N2)N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The thiophene moiety introduces sulfur-based electronic effects, while the pyrazole-amine system enables hydrogen bonding and π-π stacking interactions . These features contribute to its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), though it exhibits limited solubility in water.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis typically involves a multi-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Thiophene Substitution: Alkylation of the pyrazole nitrogen using 2-(chloromethyl)thiophene or Mitsunobu coupling with thiophenemethanol.

  • Amine Functionalization: Reduction of nitro intermediates or nucleophilic substitution reactions .

A representative procedure involves reacting 3-nitropyrazole with 2-thiophenemethyl bromide in the presence of potassium carbonate, followed by catalytic hydrogenation to reduce the nitro group to an amine. Yields typically range from 45–68%, with purity confirmed via HPLC and NMR spectroscopy.

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 82%. Solvent systems such as ethanol-water mixtures (4:1 v/v) enhance regioselectivity during alkylation steps .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 μg/mL) and fungi (Candida albicans: MIC = 64 μg/mL). The mechanism likely involves disruption of microbial cell membranes via thiophene-sulfur interactions and inhibition of ergosterol biosynthesis .

Anti-inflammatory Effects

In carrageenan-induced rat paw edema models, the compound reduced swelling by 52% at 25 mg/kg dose, comparable to ibuprofen (58% reduction). This activity correlates with COX-2 enzyme inhibition (IC₅₀ = 18 μM) observed in enzymatic assays .

Comparative Analysis of Structural Analogs

The compound’s bioactivity profile differs markedly from related structures:

Compound NameStructural VariationBiological Activity
1-Ethyl-1H-pyrazol-3-amineEthyl group at N1Weak antibacterial (MIC >128 μg/mL)
3-Amino-1H-pyrazoleNo thiophene substitutionNo significant activity
1-Benzyl-1H-pyrazol-3-aminePhenyl instead of thiopheneEnhanced CNS penetration

The thiophene moiety’s electron-rich aromatic system appears critical for target binding, as desulfurization analogs show 90% loss of activity .

Computational and Experimental Interaction Studies

Protein-Ligand Interactions

Molecular dynamics simulations (100 ns trajectory) reveal stable binding to EGFR tyrosine kinase (PDB ID: 1M17) with:

  • Hydrogen bonds to Met793 (2.1 Å)

  • π-sulfur interaction with Cys797 (3.8 Å)

  • Binding free energy (ΔG) = -9.4 kcal/mol

Toxicity and Pharmacokinetic Profile

Acute toxicity studies in rodents indicate LD₅₀ > 500 mg/kg (oral) and >200 mg/kg (intravenous). Hepatotoxicity markers (ALT/AST levels) remain within normal limits at therapeutic doses. Predictive ADMET calculations suggest:

  • Moderate blood-brain barrier permeability (logBB = -0.3)

  • CYP3A4 inhibition probability: 23%

  • Human intestinal absorption: 89%

Industrial and Research Applications

Pharmaceutical Development

Ongoing phase I trials explore its use as:

  • Adjuvant in antibiotic resistance reversal

  • Chemosensitizer in multidrug-resistant cancers

Materials Science

Thin films of the compound exhibit:

  • Electrical conductivity: 1.2 × 10⁻⁴ S/cm

  • Optical bandgap: 3.1 eV
    Potential applications in organic semiconductors under investigation.

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